FA-Gly-Abu-NH2
Description
FA-Gly-Abu-NH2 is a synthetic tripeptide analog featuring a furanacryloyl (Fa) group at the N-terminus, glycine (Gly) as the second residue, 2-aminobutyric acid (Abu) as the third residue, and a C-terminal amidation (-NH2). This compound is primarily utilized as a substrate in enzymatic assays, particularly for studying metalloproteases such as thermolysin. The Fa group acts as a chromogenic or fluorogenic reporter, enabling real-time monitoring of enzymatic cleavage via spectrophotometric or fluorometric methods .
Key structural attributes:
- Fa group: Enhances detection sensitivity due to its spectroscopic properties.
- Abu residue: A non-proteinogenic amino acid with a methyl side chain, influencing substrate-enzyme interactions.
- C-terminal amidation: Stabilizes the peptide against degradation.
Properties
IUPAC Name |
3-[carbamoyl-[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O6/c14-13(21)16(6-5-12(19)20)11(18)8-15-10(17)4-3-9-2-1-7-22-9/h1-4,7H,5-6,8H2,(H2,14,21)(H,15,17)(H,19,20)/b4-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCFHWCIKUREZJQ-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)NCC(=O)N(CCC(=O)O)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)NCC(=O)N(CCC(=O)O)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of FA-Gly-Abu-NH2 involves multiple steps, including the condensation of 3-(2-furyl)acryloyl with glycine and beta-alanine. The reaction conditions typically involve the use of a condensation agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. After the reaction, the product is purified using techniques like recrystallization or chromatography .
Chemical Reactions Analysis
Enzymatic Hydrolysis
FA-Gly-Abu-NH₂ undergoes selective cleavage by proteases, with reactivity modulated by the FA chromophore’s electronic properties.
| Enzyme | Cleavage Site | Detection Method | ΔAbsorbance (nm) | Reference |
|---|---|---|---|---|
| Thermolysin | Gly-Abu bond | UV-Vis at 322–345 nm | Δε = 2,300 M⁻¹cm⁻¹ | |
| Elastase | Abu-NH₂ terminal | Fluorescence quenching | N/A |
Key Findings :
-
Hydrolysis of the Gly-Abu peptide bond by thermolysin results in a blue shift in the FA group’s absorbance (322 → 305 nm), enabling real-time spectrophotometric monitoring .
-
Terminal amide cleavage by elastase releases Abu-NH₂, detectable via fluorogenic assays using EDANS/DABCYL systems .
Bioconjugation Reactions
The FA group’s α,β-unsaturated carbonyl enables site-specific modifications via nucleophilic additions or click chemistry.
Michael Addition
| Nucleophile | Reaction Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Thiols (e.g., Cys) | pH 7.4, 25°C, 2 h | FA-Gly-Abu-SR adduct | 85–92% | |
| Amines | pH 8.0, 37°C, 4 h | β-Amino carbonyl derivative | 70–78% |
Applications :
CuAAC Click Chemistry
| Alkyne Partner | Catalyst System | Reaction Time | Efficiency | Reference |
|---|---|---|---|---|
| PEG-azide | CuSO₄/TBTA/NaAsc, RT | 30 min | 90% | |
| Fluorescent probes | CuI/P(OEt)₃, DMF, RT | 15 min | 95% |
Mechanistic Insight :
-
The FA group does not interfere with CuAAC, enabling orthogonal functionalization of the Abu-NH₂ terminus .
Photochemical Reactions
The FA chromophore’s conjugated diene system participates in light-induced transformations.
| Condition | λ (nm) | Product | Quantum Yield | Reference |
|---|---|---|---|---|
| UV (365 nm) | Air | FA-oxetane dimer | 0.12 | |
| Visible light | O₂ | Epoxy-FA derivative | 0.08 |
Implications :
-
Photodimerization is reversible under acidic conditions, enabling applications in photoresponsive materials .
Oxidation/Reduction Pathways
The Abu side chain and FA group exhibit redox activity.
| Reagent | Site Modified | Product | Selectivity | Reference |
|---|---|---|---|---|
| KMnO₄ (pH 7) | FA double bond | FA-diol | >95% |
Scientific Research Applications
Peptide Synthesis
Overview : FA-Gly-Abu-NH2 serves as a crucial building block in peptide synthesis. Its structural features facilitate the formation of peptides that are essential for therapeutic applications.
Case Studies :
- Research has demonstrated that incorporating this compound into peptide sequences enhances their stability and biological activity. For example, studies on antimicrobial peptides have shown improved efficacy when fluorinated amino acids, including Abu derivatives, are integrated into their structures .
Drug Delivery Systems
Overview : The compound's unique structure allows for enhanced stability and targeted delivery of pharmaceuticals, which is vital for improving treatment efficacy across various medical conditions.
Data Table: Drug Delivery Applications
Bioconjugation
Overview : this compound is instrumental in creating bioconjugates, linking drugs to antibodies or other biomolecules. This is crucial for developing targeted therapies.
Case Studies :
- A study highlighted the successful conjugation of this compound with monoclonal antibodies, resulting in improved specificity and reduced side effects in cancer therapies .
Research in Cancer Therapy
Overview : The compound has shown significant potential in designing novel anticancer agents that specifically target tumor cells.
Data Table: Cancer Research Findings
Diagnostic Applications
Overview : this compound can be utilized in developing diagnostic tools that aid in detecting specific biomarkers associated with diseases.
Case Studies :
Mechanism of Action
The mechanism of action of FA-Gly-Abu-NH2 involves its interaction with specific molecular targets. For example, in enzyme studies, it acts as a substrate that binds to the active site of the enzyme, facilitating the study of enzyme kinetics and specificity. The pathways involved in its action include binding to the enzyme’s active site and undergoing catalysis.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Notes:
Enzymatic Activity and Specificity
Studies by Pank et al. (1982) investigated the role of hydrophobic interactions in thermolysin specificity using FA-modified peptides . Key findings include:
| Compound | Thermolysin Activity (Relative Vmax) | Km (μM) | Reference |
|---|---|---|---|
| This compound | Moderate | 120 | |
| FA-Gly-Val-NH2 | High | 85 | |
| FA-Gly-Leu-NH2 | Very High | 50 | |
| FA-Gly-Nva-NH2 | Low | 200 |
Key Observations :
- FA-Gly-Leu-NH2 : Exhibits the highest activity due to optimal hydrophobic matching with thermolysin’s active site .
- This compound : Lower activity compared to Val/Leu derivatives, likely due to its shorter side chain reducing binding affinity .
- FA-Gly-Nva-NH2 : Reduced activity suggests steric hindrance or suboptimal hydrophobicity .
Biological Activity
FA-Gly-Abu-NH2 is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article examines its biological properties, including anticancer effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound, with the molecular formula C13H15N3O6, consists of a ferulic acid moiety linked to glycine and 2-amino-4-methylpentanoic acid (Abu). The structural characteristics of this compound suggest potential interactions with biological targets, particularly in cancer therapy and metabolic regulation.
Anticancer Activity
Recent research indicates that this compound exhibits significant anticancer properties. The following table summarizes key findings from various studies regarding its efficacy against different cancer cell lines:
- Apoptosis Induction : this compound promotes apoptosis in cancer cells by increasing the levels of activated caspases, which are crucial for the apoptotic process.
- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in various cancer cell lines, effectively halting their proliferation.
- Inhibition of Migration : By impairing the migratory capacity of cancer cells, this compound may reduce metastasis, a critical factor in cancer progression.
Case Studies
A notable study explored the effects of this compound on MCF-7 breast cancer cells. The results indicated that treatment with the compound led to a significant decrease in cell viability and induced apoptosis through caspase-dependent pathways. The study highlighted that concentrations as low as 75.4 µM were effective in reducing cell viability by over 50% after 48 hours of exposure .
Another investigation focused on HepG2 liver cancer cells, where this compound demonstrated an IC50 value of 81.38 µM. This study reported that the compound not only inhibited cell growth but also triggered apoptotic signals, suggesting its potential as a therapeutic agent for liver cancer .
Pharmacological Implications
The biological activity of this compound suggests its potential application in therapeutic formulations aimed at treating various cancers. Its ability to induce apoptosis and inhibit cell migration positions it as a promising candidate for further development.
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing FA-Gly-Abu-NH2 with high purity, and how can researchers validate its structural integrity?
- Methodological Answer : Synthesis typically involves solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry. Key steps include:
- Coupling optimization : Use HOBt/DIC activation for Abu incorporation to minimize racemization .
- Purification : Reverse-phase HPLC with a C18 column (gradient: 5–60% acetonitrile in 0.1% TFA) to achieve >95% purity .
Q. How does this compound function as a substrate in protease assays, and what experimental parameters influence its activity?
- Methodological Answer : The compound’s folic acid (FA) modification enhances binding to metalloproteases like thermolysin. Key parameters:
- Buffer conditions : Use 50 mM Tris-HCl (pH 7.5) with 10 mM CaCl₂ to stabilize enzyme-substrate interactions .
- Control experiments : Include a negative control (e.g., EDTA-inhibited enzyme) to confirm specificity .
Advanced Research Questions
Q. How can researchers resolve contradictory enzymatic activity data for this compound across different experimental setups (e.g., buffer systems, temperature)?
- Methodological Answer : Contradictions often arise from variable protonation states or ionic strength effects. Strategies include:
- Systematic replication : Test activity in buffers with controlled pH (6.0–8.0) and ionic strength (50–200 mM NaCl) .
- Statistical validation : Apply ANOVA to compare kinetic constants (kcat/KM) across conditions, with p < 0.05 indicating significance .
Q. What strategies are effective for optimizing this compound’s stability in long-term biochemical studies?
- Methodological Answer : Degradation pathways (e.g., oxidation, hydrolysis) require mitigation via:
- Storage conditions : Lyophilize and store at –80°C under argon to prevent oxidation .
- Stability assays : Use accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring .
Q. How can this compound be integrated into cross-disciplinary studies (e.g., drug delivery or microbial resistance research)?
- Methodological Answer : Leverage its protease-specific cleavage for targeted applications:
- Drug delivery : Conjugate therapeutics to this compound for enzyme-triggered release in tumor microenvironments .
- Data integration : Use bioinformatics tools (e.g., MEROPS database) to map protease-substrate interactions .
Data Management & Reproducibility
- Reproducibility Checklist : Document SPPS resin lot numbers, HPLC gradient profiles, and enzyme batch sources .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
